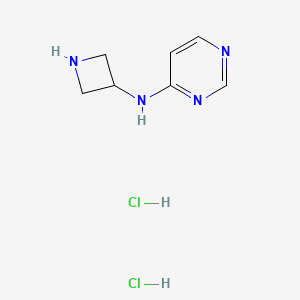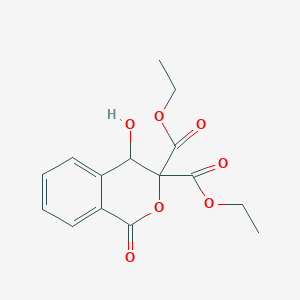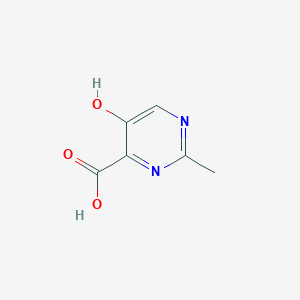
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
Overview
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine, also known as FMPA, is a synthetic organic compound belonging to the class of piperidines. It is a colorless, odorless, and volatile liquid at room temperature. FMPA is soluble in many organic solvents, such as methanol, ethanol, and acetone, and is insoluble in water. It has been used in a variety of scientific and industrial applications, including as a catalyst in organic synthesis, a reagent in medicinal chemistry, and as a building block in organic synthesis.
Scientific Research Applications
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a building block in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. It is also used as a reagent in the synthesis of a variety of other compounds, including peptides, steroids, and proteins. Additionally, it is used as a catalyst in organic synthesis, as well as in the synthesis of polymers materials.
Mechanism Of Action
The mechanism of action of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is not well understood. However, it is believed to act as a proton donor in the presence of a proton acceptor, such as an alcohol, to facilitate the formation of a carbon-carbon bond. Additionally, it is believed to act as a nucleophile in the presence of an electrophile, such as an alkyl halide, to facilitate the formation of an ether.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine are not well understood. However, it has been shown to have a weak anticholinergic activity and may have anticonvulsant and analgesic properties. Additionally, it has been shown to have a weak effect on the central nervous system and may have some antidepressant and anxiolytic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. Additionally, it is relatively easy to purify and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments, including its volatile nature, its potential toxicity, and its incompatibility with certain reagents.
Future Directions
The potential future directions for the use of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine include its use in the synthesis of novel compounds, such as peptides, steroids, and proteins, as well as its use as a catalyst in organic synthesis and polymer synthesis. Additionally, further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, further research is needed to identify new uses for 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine, such as its potential use as an anticonvulsant, analgesic, antidepressant, and anxiolytic.
properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDTWWIDZCOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)


![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)
